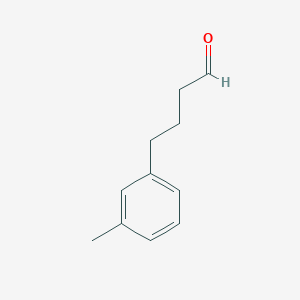
4-(M-tolyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(M-tolyl)butanal is an organic compound with the molecular formula C11H14O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its aromatic ring substituted with a butanal chain, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(M-tolyl)butanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, this compound can be produced via the hydroformylation of 4-(M-tolyl)butene. This process involves the addition of a formyl group to the double bond of the butene using a mixture of carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The reaction is conducted under high pressure and moderate temperatures to achieve optimal yields.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(M-tolyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid, 4-(M-tolyl)butanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(M-tolyl)butanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as 4-(M-tolyl)butylamine when reacted with ammonia or primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-(M-tolyl)butanoic acid.
Reduction: 4-(M-tolyl)butanol.
Substitution: 4-(M-tolyl)butylamine.
Wissenschaftliche Forschungsanwendungen
4-(M-tolyl)butanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: this compound is employed in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 4-(M-tolyl)butanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The aldehyde group is susceptible to nucleophilic attack, leading to the formation of various derivatives. In biological systems, it can be metabolized by aldehyde dehydrogenase enzymes, converting it to the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
2-Methylpropanal: Another branched aldehyde with similar reactivity but different structural properties.
3-Methylbutanal: Shares the aldehyde functional group but differs in the position of the methyl group on the carbon chain.
4-Methylpentanal: Similar in structure but with an additional carbon in the chain.
Uniqueness: 4-(M-tolyl)butanal is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity profiles.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
4-(3-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7-9H,2-3,6H2,1H3 |
InChI-Schlüssel |
YPHNWUOYJULPDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


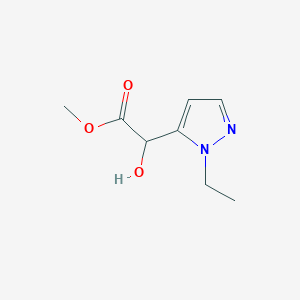
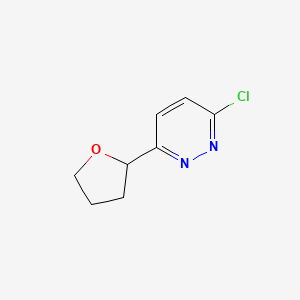
![(R)-2-(6-aminobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13544995.png)
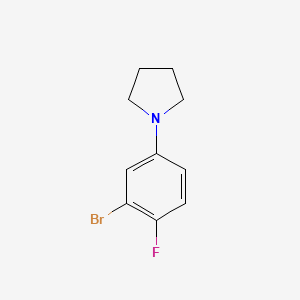

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
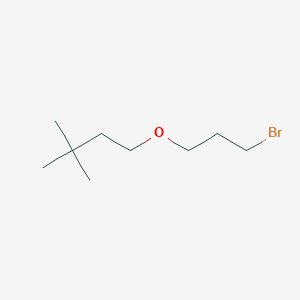

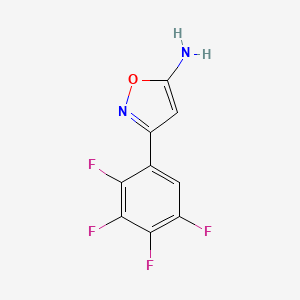
![(5-Benzyl-5-azaspiro[2.3]hexan-1-yl)methanamine](/img/structure/B13545040.png)
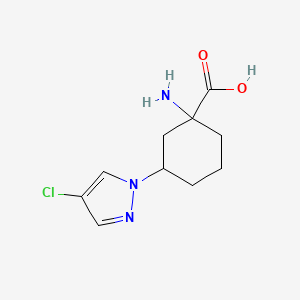
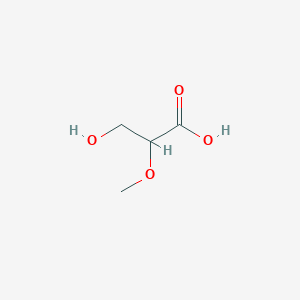
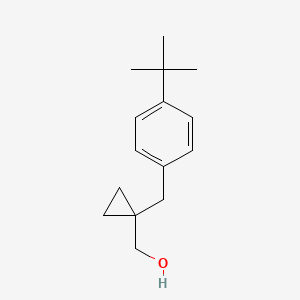
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
